molecular formula C11H14BrN2O9P B12706753 [2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid CAS No. 117627-07-3

[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid

Cat. No.: B12706753
CAS No.: 117627-07-3
M. Wt: 429.11 g/mol
InChI Key: BQUQWQLSZRIXDF-XLPZGREQSA-N
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Description

[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a brominated pyrimidine ring, a hydroxyoxolane moiety, and a phosphonic acid group, making it a unique molecule with diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid typically involves multiple steps, starting with the bromination of a pyrimidine derivative. This is followed by the formation of the hydroxyoxolane ring through a cyclization reaction. The final step involves the introduction of the phosphonic acid group via a phosphorylation reaction. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the brominated pyrimidine ring or the phosphonic acid group.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid involves its interaction with specific molecular targets. The brominated pyrimidine ring can bind to nucleic acids, inhibiting their function, while the phosphonic acid group can interact with enzymes, altering their activity. These interactions disrupt critical biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **[5-bromo-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid
  • **[5-chloro-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid
  • **[5-fluoro-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid

Uniqueness

What sets [2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the bromine atom enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

117627-07-3

Molecular Formula

C11H14BrN2O9P

Molecular Weight

429.11 g/mol

IUPAC Name

[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid

InChI

InChI=1S/C11H14BrN2O9P/c12-5-2-14(11(18)13-10(5)17)8-1-6(15)7(23-8)3-22-9(16)4-24(19,20)21/h2,6-8,15H,1,3-4H2,(H,13,17,18)(H2,19,20,21)/t6-,7+,8+/m0/s1

InChI Key

BQUQWQLSZRIXDF-XLPZGREQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COC(=O)CP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COC(=O)CP(=O)(O)O)O

Origin of Product

United States

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